2,5-Difluorobenzene-1,4-diol
Overview
Description
“2,5-Difluorobenzene-1,4-diol” is a chemical compound with the molecular formula C6H4F2O2 . It is also known by other names such as “2,3-Difluorohyhroquinone-1,4” and "1,4-Benzenediol, 2,5-difluoro-" .
Synthesis Analysis
The synthesis of “this compound” or similar compounds has been reported in several studies . For instance, “2,5-Diformylbenzene-1,4-diol” is a starting compound for the preparation of ditopic hydroquinone-based ligands . An optimized synthesis of this compound has been reported, which improves the overall yield from 7% to 42% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms and two hydroxyl groups attached to it . The exact mass of the molecule is 146.01793569 g/mol . The InChI code for the compound is InChI=1S/C6H4F2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
.
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 146.09 g/mol . The compound has two hydrogen bond donors and four hydrogen bond acceptors . It has a topological polar surface area of 40.5 Ų .
Safety and Hazards
The compound is considered hazardous and may cause severe skin burns, eye damage, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzene derivatives, it can be inferred that it may undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,5-Difluorobenzene-1,4-diol . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with target molecules. The presence of other molecules could either facilitate or hinder its action, depending on their nature.
Biochemical Analysis
Biochemical Properties
It is known that benzene derivatives can undergo electrophilic aromatic substitution reactions This suggests that 2,5-Difluorobenzene-1,4-diol may interact with various enzymes, proteins, and other biomolecules in a similar manner
Molecular Mechanism
It is known that benzene derivatives can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2,5-difluorobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHXVRDZYSYJMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590872 | |
Record name | 2,5-Difluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-35-1 | |
Record name | 2,5-Difluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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